molecular formula C16H25ClN2O B1446585 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride CAS No. 1638612-58-4

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride

Cat. No. B1446585
M. Wt: 296.83 g/mol
InChI Key: HTIHKIQQJVDJJL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is a chemical compound with the CAS Number: 1638612-58-4 . It has a molecular weight of 296.84 and its IUPAC name is 4-(tert-butyl)-N-(piperidin-4-yl)benzamide hydrochloride . The compound is in solid form .


Molecular Structure Analysis

The InChI code for 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is 1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14;/h4-7,14,17H,8-11H2,1-3H3,(H,18,19);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : One of the key aspects of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride involves its synthesis. For instance, Zhang Guan-you (2010) described a method starting with piperidin-4-one hydrochloride, leading to tert-butyl-4-hydroxy pi-peridine-l-carboxylate, and eventually synthesizing 4-chloropiperidine hydrochloride, a related compound (Zhang Guan-you, 2010).

  • Structural Characterization : Studies such as the one conducted by Sanjeevarayappa et al. (2015) on similar tert-butyl piperazine-1-carboxylate compounds have delved into their structural characterization using techniques like LCMS, NMR, IR, and CHN elemental analysis (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Chemoselective Synthesis : Chung et al. (2006) explored the chemoselective synthesis of a p38 MAP kinase inhibitor, utilizing 4-(N-tert-butylpiperidinyl)magnesium chloride in a key step. This process highlights the significance of chemoselective approaches in synthesizing complex molecules involving tert-butyl piperidinyl structures (Chung et al., 2006).

Biomedical Research

  • Glycine Transporter Inhibitors : Research on phenoxymethylbenzamide derivatives, including compounds with piperidinyl groups, has been conducted to explore their potential as glycine transporter type-2 inhibitors. Takahashi et al. (2014) found that modifying the piperidinyl group in these compounds could lead to improved inhibitory activity, showing their relevance in neurological research (Takahashi et al., 2014).

Advanced Organic Chemistry

  • Stereochemistry and Synthesis : Studies on the synthesis of various piperidine derivatives, like the work by Yamashita et al. (2015), often involve complex stereochemistry and provide insights into the preparation of structurally unique compounds (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).
  • Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) detailed the synthesis of tert-butyl piperidine-1-carboxylates, contributing to the understanding of how these compounds can be created and manipulated in a laboratory setting (Moskalenko & Boev, 2014).

Safety And Hazards

The safety information for 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride includes several hazard statements: H302, H312, H332 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

4-tert-butyl-N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14;/h4-7,14,17H,8-11H2,1-3H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIHKIQQJVDJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride

CAS RN

1638612-58-4
Record name Benzamide, 4-(1,1-dimethylethyl)-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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